Home > Products > Screening Compounds P146995 > Palbociclib N-oxide
Palbociclib N-oxide - 2174002-29-8

Palbociclib N-oxide

Catalog Number: EVT-2822313
CAS Number: 2174002-29-8
Molecular Formula: C24H29N7O3
Molecular Weight: 463.542
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, more commonly known as palbociclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). CDK4/6 are key regulators of the cell cycle, specifically the transition from the G1 phase to the S phase. Palbociclib's role in scientific research stems from its ability to inhibit these kinases, thereby interrupting the cell cycle and providing valuable insights into cell cycle regulation, cancer development, and potential therapeutic strategies.

Future Directions
  • Understanding Resistance Mechanisms: Despite its efficacy, some cancers develop resistance to palbociclib. Investigating these resistance mechanisms and identifying strategies to overcome them is a crucial area of ongoing research.

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Palbociclib)

  • Compound Description: Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of cell cycle progression. [, , , , , , , , , , , , , , , ] This compound exhibits potent anti-cancer activity by arresting the cell cycle in the G1 phase, effectively inhibiting tumor cell proliferation. [, , , , , , , , , , , , , , , ] It received FDA approval for treating specific types of metastatic breast cancer. [, , ]

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: Identified as a related substance of Palbociclib, [] this compound shares a very similar structure to Palbociclib. []
  • Relevance: This compound is structurally related to 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one as it retains the core pyrido[2,3-d]pyrimidin-7-one structure and the 5-(piperazin-1-yl)pyridin-2-yl substituent. The key difference lies in the absence of the 6-acetyl group compared to both the target compound and Palbociclib. [] This structural modification likely affects its binding affinity to CDK4/6, potentially altering its potency and selectivity.

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: Another related substance found in Palbociclib, [] this compound is structurally similar to Palbociclib. []

tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

  • Compound Description: Identified as a related substance of Palbociclib, [] this compound is structurally very similar to Palbociclib. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound, identified as a new process-related impurity of Palbociclib, [] exhibits structural similarities to Palbociclib. []
  • Relevance: This compound exhibits a high degree of structural similarity to 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, sharing the core pyrido[2,3-d]pyrimidin-7-one core and the 6-acetyl group. The main difference lies in the position of the piperazine moiety on the pyridine ring. In this compound, the piperazine is connected at the 3-position, whereas in the target compound and Palbociclib, it's at the 5-position. [] This positional isomerism might significantly affect its binding affinity and selectivity profile towards CDK4/6 compared to the target compound.

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: Identified as a new process-related impurity of Palbociclib, [] this compound exhibits structural similarities to Palbociclib. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: CKIA is a small molecule CDK4 inhibitor radiolabeled with 124I. [, ] It exhibits promising potential for tumor imaging using positron emission tomography (PET) by targeting the CDK4/pRb/E2F pathway. [, ]
  • Relevance: Although CKIA shares the core pyrido[2,3-d]-pyrimidin-7-one structure with 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, it differs significantly in its substituents. CKIA features a 6-iodo group instead of the 6-acetyl, a 4-piperazin-1-yl-phenylamino group instead of the pyridin-2-yl amino group, and lacks the methyl substitution on the pyridine ring. [, ] These significant changes in the substitution pattern likely impact its binding mode to CDK4/6 and its selectivity profile compared to the target compound.

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: CKIB, a small molecule CDK4 inhibitor radiolabeled with 124I, shows potential as a probe for tumor imaging using PET by targeting the CDK4/pRb/E2F pathway. [, ]

6-Bromo-8-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (lig17)

  • Compound Description: This compound, referred to as "lig17" in the study, is a pyrido[2,3-d]pyrimidin-7-one derivative that exhibits selective inhibition towards CDK4 compared to CDK2. [] Molecular dynamics studies revealed its binding mode to CDK4 and highlighted the importance of specific interactions for its selectivity. []
  • Relevance: Lig17 shares a high degree of structural similarity with 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one. Both compounds have the same core pyrido[2,3-d]pyrimidin-7-one structure, the 5-(piperazin-1-yl)-pyridin-2-yl amino group, and the methyl substitution on the pyridine ring. [] The key difference is the presence of a 6-bromo substituent in lig17 instead of the 6-acetyl group. This difference in the halogen substituent at the 6-position likely affects their binding affinities and selectivity profiles toward CDK4/6. Understanding these subtle variations is crucial for designing novel and selective CDK4/6 inhibitors.

8-Dicyclopropylmethyl-1-11C-methyl-3-propyl-xanthine (11C-MPDX)

  • Compound Description: 11C-MPDX is a radiolabeled antagonist used for visualizing and quantifying adenosine A1 receptors (A1R) in the brain using positron emission tomography (PET). [, ] It demonstrates high uptake in brain regions rich in A1R, such as the striatum, hippocampus, and cerebellum. [, ]
  • Relevance: While not directly belonging to the pyrido[2,3-d]pyrimidin-7-one class, 11C-MPDX is relevant as it exemplifies the use of radiolabeling for studying target engagement and biodistribution in vivo. [, ] Understanding the principles and challenges associated with radiolabeled probes, as demonstrated by 11C-MPDX, is valuable for exploring the potential development of radiolabeled analogs of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one for imaging or therapeutic applications.
Overview

Palbociclib N-oxide is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily utilized in oncology for the treatment of hormone receptor-positive breast cancer. Palbociclib itself was approved by the United States Food and Drug Administration in 2015 and has been instrumental in managing advanced breast cancer, particularly in combination with endocrine therapies. The N-oxide form is a modification that may enhance its pharmacological properties or alter its metabolic profile.

Source

Palbociclib was initially developed by Pfizer and is commercially known as Ibrance. Its synthesis and the exploration of its derivatives, including Palbociclib N-oxide, have been subjects of extensive research aimed at improving efficacy and reducing resistance in cancer treatments.

Classification

Palbociclib N-oxide falls under the classification of small molecule inhibitors targeting cyclin-dependent kinases. It is categorized as an antineoplastic agent due to its application in cancer therapy.

Synthesis Analysis

The synthesis of Palbociclib N-oxide can be approached through various methods. A notable synthetic route involves the modification of Palbociclib to introduce the N-oxide functionality.

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

Palbociclib N-oxide retains the core structure of Palbociclib, characterized by a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. The introduction of the N-oxide group modifies its electronic properties, potentially affecting binding affinity to cyclin-dependent kinases.

  • Molecular Formula: C_15H_16N_4O_2
  • Molecular Weight: Approximately 284.31 g/mol
  • Structural Features:
    • A piperazine tail that enhances solubility and bioavailability.
    • The presence of an N-oxide functional group which may influence pharmacodynamics.
Chemical Reactions Analysis

Reactions and Technical Details

Palbociclib N-oxide can undergo various chemical reactions typical for nitrogen-containing compounds:

  1. Reduction Reactions: The N-oxide can be reduced back to the amine form under specific conditions.
  2. Nucleophilic Attack: The nitrogen atom in the N-oxide may participate in nucleophilic substitution reactions, affecting its reactivity profile.
  3. Hydrolysis: In aqueous environments, hydrolysis may occur, particularly if other reactive groups are present.

These reactions are crucial for understanding how modifications to Palbociclib can affect its stability and efficacy in biological systems .

Mechanism of Action

Palbociclib N-oxide functions primarily as an inhibitor of cyclin-dependent kinases 4 and 6.

Process and Data

  1. Binding Mechanism: It competitively occupies the ATP binding pocket of cyclin-dependent kinase 4/6, leading to reversible inhibition.
  2. Cell Cycle Arrest: By inhibiting these kinases, Palbociclib N-oxide effectively halts the progression from G1 to S phase in the cell cycle, thereby reducing cell proliferation.
  3. Apoptosis Induction: The downstream effects include increased apoptosis rates in cancer cells, particularly those that are hormone receptor-positive .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited aqueous solubility.

Chemical Properties

  • Stability: The stability of Palbociclib N-oxide can be influenced by pH and temperature; it is generally stable under standard laboratory conditions but may degrade under extreme conditions.
  • Reactivity: Exhibits typical reactivity associated with nitrogen oxides, including potential for oxidation-reduction reactions.
Applications

Scientific Uses

Palbociclib N-oxide is primarily explored within cancer research settings:

  1. Cancer Treatment Research: Investigated for its potential to overcome resistance mechanisms observed with standard Palbociclib treatment.
  2. Mechanistic Studies: Used to elucidate pathways involved in cell cycle regulation and apoptosis.
  3. Drug Development: Serves as a lead compound for developing more potent analogs with improved efficacy against resistant cancer cell lines .

Properties

CAS Number

2174002-29-8

Product Name

Palbociclib N-oxide

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H29N7O3

Molecular Weight

463.542

InChI

InChI=1S/C24H29N7O3/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)31(34)11-9-25-10-12-31)29-22(19)30(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)

InChI Key

ZDIMBNTYWUUTJC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)[N+]4(CCNCC4)[O-])C5CCCC5)C(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.